XLogP3 Lipophilicity: 1.3 Log Unit Advantage Over the Methyl Ester Analog
The n-butyl ester target compound exhibits a computed XLogP3 of 1.0, compared to −0.3 for the cis-methyl ester analog (CAS 31420-47-0) and 0.1 for the trans-ethyl ester analog (CAS 175415-95-9) [1] [2]. This represents a 1.3 log-unit increase in predicted lipophilicity relative to the methyl congener, corresponding to an approximately 20-fold higher predicted octanol-water partition coefficient.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 (PubChem, XLogP3 3.0 algorithm) |
| Comparator Or Baseline | Methyl ester analog (CAS 31420-47-0): XlogP = −0.3 (Chem960); Ethyl ester analog (CAS 175415-95-9): XLogP3 = 0.1 (PubChem) |
| Quantified Difference | ΔXLogP = +1.3 vs. methyl; ΔXLogP = +0.9 vs. ethyl |
| Conditions | Computed values from standardized XLogP3 algorithm (PubChem) and Chem960 database |
Why This Matters
Higher lipophilicity translates to enhanced passive membrane permeability and altered chromatographic retention, making the butyl ester the preferred choice when designing synthetic intermediates destined for cellular assays or requiring differential extraction behavior.
- [1] PubChem. 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid. PubChem CID 68420518. XLogP3-AA = 1.0. View Source
- [2] PubChem. (1S,2S)-2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid. PubChem CID 21729434. XLogP3-AA = 0.1. View Source
